Hederasaponin C
Description
Structure
2D Structure
Properties
CAS No. |
27013-76-9 |
|---|---|
Molecular Formula |
C59H105O26- |
Molecular Weight |
1230.4 g/mol |
IUPAC Name |
1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate |
InChI |
InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1 |
InChI Key |
IFJAJFCNDQNDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hederasaponin C can be extracted from the leaves of Hedera helix using a novel, cost-effective extraction method. This involves sonication in 90% methanol, followed by purification using reverse phase column chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Hedera helix leaves. The process includes sonication in methanol, followed by purification through reverse phase column chromatography. This method provides an affordable alternative to high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Hederasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different bioactive properties .
Scientific Research Applications
Hederasaponin C (HSC) is a primary component of Pulsatilla chinensis and a triterpenoid saponin . Research indicates its potential as a drug for treating inflammatory bowel disease and other conditions .
Scientific Research Applications
Anti-inflammatory Effects: HSC has demonstrated the ability to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), suggesting it can significantly improve inflammatory syndrome factors . Studies in rats with colitis have shown that HSC alleviates inflammation by releasing these pro-inflammatory cytokines .
Treatment for Ulcerative Colitis: In vivo pharmacokinetics-pharmacodynamics models suggest HSC has great potential for treating ulcerative colitis .
Potential for Diabetic Kidney Disease Treatment: Studies using single-cell technology have explored the therapeutic potential of HSC in diabetic kidney disease (DKD) . HSC has been shown to reduce kidney injury and dysfunction in mice with DKD .
Antioxidant Activity: HSC exhibits strong total antioxidant activity .
Pharmacokinetics: Research has established a sensitive UPLC-MS/MS method for determining HSC concentrations in rat plasma to explore its pharmacokinetic properties . The time to peak concentration of HSC in rat plasma was found to be 1 hour .
The following table summarizes the effects of this compound (PB5) in mice with diabetic kidney disease (DKD):
Mechanism of Action
Hederasaponin C is structurally similar to other triterpenoid saponins such as Hederasaponin B and alpha-hederin. it differs from Hederasaponin B by the presence of a hydroxyl group at the carbon 23 of the aglycon . This structural difference contributes to its unique bioactive properties, including a higher critical micelle concentration compared to Hederasaponin B and alpha-hederin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences and their implications are summarized below:
| Compound | Structural Features | Water Solubility | Critical Micelle Concentration (cmc) | Surface Tension (γcmc, mN·m⁻¹) |
|---|---|---|---|---|
| Hederasaponin C | Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-28-O-β-D-glucopyranosyl ester | High | Not reported | Not reported |
| Hederasaponin B | Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | Moderate | 0.06 mM | 42.3 |
| Hederacoside C | Aglycone + 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl + 23-OH | High | 0.54 mM | 43.8 |
| α-Hederin | Aglycone + 3-O-α-L-rhamnopyranosyl | Low | 0.03 mM | 39.8 |
Notes:
- This compound’s additional sugar groups at C-28 increase hydrophilicity compared to α-hederin .
- Hederacoside C’s hydroxyl group at C-23 elevates cmc by enhancing hydrophilicity .
- α-Hederin’s lower cmc and higher surface tension correlate with stronger surfactant properties .
Pharmacological Activities
Anti-inflammatory and Antioxidant Effects
Antimicrobial and Antiviral Activity
Metabolic and Enzyme Inhibition
| Compound | Target Enzyme/Process | IC₅₀/Inhibition Rate | Reference |
|---|---|---|---|
| Hederasaponin B | α-Glucosidase | 0.47 μM (most potent) | |
| Hederacoside C | α-Glucosidase | 12.5 μM (weak activity) |
Pharmacokinetic and Bioavailability
- This compound : Rapid absorption in plasma (Tₘₐₓ = 1.5 hr) but low bioavailability (12.5%) due to glycosylation .
- Hederasaponin B : Quantified via UPLC-MS/MS (LLOQ = 0.5 ng/mL); linear range = 0.5–5000 ng/mL .
Key Research Findings
Biological Activity
Hederasaponin C (HSC), a triterpenoid saponin derived from Hedera helix (common ivy) and Pulsatilla chinensis, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects in various pathological conditions. This article explores the biological activity of HSC, supported by recent research findings, case studies, and data tables.
1. Anti-Inflammatory Activity
HSC has demonstrated significant anti-inflammatory properties through various mechanisms, particularly by modulating key signaling pathways involved in inflammation.
Key Findings:
- Acute Lung Injury (ALI): In a study published in 2022, HSC was shown to alleviate lipopolysaccharide (LPS)-induced ALI. The compound exerted its therapeutic effects by regulating the PIP2/NF-κB/NLRP3 signaling pathway, which is crucial for the inflammatory response in ALI models .
- Acute Kidney Injury (AKI): Another study indicated that HSC inhibited LPS-induced AKI in mice. It protected renal function by targeting Toll-like receptor 4 (TLR4) and regulating the same PIP2/NF-κB/NLRP3 pathway, thereby reducing inflammatory responses and renal injury markers .
2. Antioxidant Activity
The antioxidant properties of HSC have also been extensively studied. Saponins like HSC are known to scavenge free radicals and reduce oxidative stress.
Research Highlights:
- A study reported that HSC exhibited strong total antioxidant activity, with significant inhibition of lipid peroxidation at concentrations as low as 75 μg/mL. This was evaluated using various antioxidant assays including DPPH radical scavenging and reducing power tests .
| Compound | Lipid Peroxidation Inhibition (%) |
|---|---|
| This compound | 86 |
| α-Tocopherol | 94 |
| Butylated Hydroxyanisole (BHA) | 88 |
| Butylated Hydroxytoluene (BHT) | 75 |
3. Therapeutic Potential
HSC's therapeutic potential extends beyond its anti-inflammatory and antioxidant properties. Recent studies have explored its role in treating specific diseases.
Case Studies:
- Diabetic Nephropathy: In a recent investigation utilizing single-cell RNA sequencing, HSC was found to alleviate inflammation and epithelial injury associated with diabetic kidney disease in a mouse model. The results indicated a reduction in kidney dysfunction markers following treatment with HSC .
The biological activity of HSC can be attributed to its interaction with various molecular targets:
- PIP2/NF-κB/NLRP3 Pathway: This pathway plays a pivotal role in the inflammatory response. By inhibiting the phosphorylation of NF-κB and activation of the NLRP3 inflammasome, HSC effectively reduces pro-inflammatory cytokine production .
- TLR4 Modulation: HSC's ability to target TLR4 suggests its potential in treating sepsis-related conditions by mitigating systemic inflammation .
Q & A
Q. What are the primary structural characteristics of Hederasaponin C, and how do they influence its bioactivity?
this compound (PB5) is a triterpenoid saponin with a sugar moiety attached to a hydrophobic aglycone. Its structure includes specific hydroxyl and methyl groups at positions R, R', and R'' (e.g., R=OH, R'=Rb, R''=CH3), which are critical for interactions with cellular targets such as membrane receptors or enzymes . Structural analogs like Hederasaponin B differ in sugar chain configuration, directly affecting antiviral potency and metabolic stability .
Q. What standardized methodologies are used to assess the antiviral activity of this compound in vitro?
Antiviral efficacy is typically evaluated using cytopathic effect (CPE) reduction assays and Western blotting to measure viral protein expression (e.g., VP2 for EV71). For example, studies on Hederasaponin B (a structural analog) employed EC50 values to quantify potency against EV71 subtypes, with rigorous controls for cytotoxicity in Vero cells . These methods are adaptable to this compound by substituting relevant viral strains and cell lines.
Q. How can researchers validate the purity and identity of newly isolated this compound?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. For instance, pharmacokinetic studies of this compound in rat models used validated LC-MS/MS protocols to ensure compound integrity and quantify metabolic products . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural details .
Advanced Research Questions
Q. How can single-cell RNA sequencing (scRNA-seq) elucidate the mechanism of this compound in diabetic nephropathy?
scRNA-seq enables high-resolution profiling of renal cell subtypes affected by diabetic nephropathy. In a murine model, this compound treatment reduced glomerular basement membrane (GBM) thickening and podocyte dysfunction by modulating inflammatory pathways (e.g., NF-κB) and oxidative stress markers. Researchers should integrate scRNA-seq with proteomics to map dynamic transcriptional changes and validate targets like NLRP3 inflammasome components .
Q. What experimental strategies address contradictory data on this compound’s anti-inflammatory effects across different disease models?
Discrepancies may arise from model-specific pathways (e.g., PIP2/NF-κB in acute lung injury vs. TGF-β in fibrosis). To reconcile these, use in vitro assays (e.g., LPS-stimulated macrophages) paired with tissue-specific knockout models. For example, this compound’s inhibition of NF-κB in lung injury models contrasts with its effects on renal fibrosis; comparative phosphoproteomics could identify context-dependent signaling nodes.
Q. How do structural modifications to this compound’s sugar moiety impact its pharmacokinetics and bioavailability?
Structural-activity relationship (SAR) studies show that glycosylation patterns dictate metabolic stability. For example, Hederasaponin B’s sugar chains are cleaved by gut microbiota, generating bioactive aglycones. Researchers can use UPLC-Orbitrap MS to track metabolites in fecal/plasma samples and correlate modifications with efficacy in colitis or diabetic models .
Q. What computational approaches predict this compound’s interactions with host-pathogen targets?
Molecular docking and molecular dynamics simulations can model this compound’s binding to viral proteases (e.g., EV71 3C protease) or host receptors (e.g., TLR4). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Methodological Considerations
- Experimental Design : For in vivo studies, use diabetic nephropathy models (e.g., db/db mice) with endpoints like urinary albumin/creatinine ratios and scRNA-seq of renal tissue .
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., ELISA for cytokine levels alongside transcriptomics) .
- Ethical Compliance : Adhere to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) for dosing and sample collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
